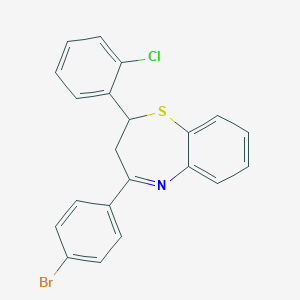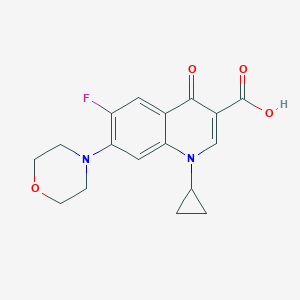
3-(4-bromophenyl)-2H-1,4-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-2H-1,4-benzothiazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiazine derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-2H-1,4-benzothiazine is not fully understood, but it is believed to involve interactions with various molecular targets in the body. Benzothiazine derivatives have been reported to interact with receptors such as dopamine, serotonin, and adenosine receptors, as well as enzymes such as monoamine oxidase and phosphodiesterase. These interactions could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression, which could ultimately affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromophenyl)-2H-1,4-benzothiazine have not been extensively studied. However, benzothiazine derivatives have been reported to exhibit various biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. These effects could be attributed to the interactions with molecular targets such as receptors and enzymes, which could lead to changes in neurotransmitter levels, signal transduction pathways, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-bromophenyl)-2H-1,4-benzothiazine in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its diverse biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its lack of specificity towards molecular targets.
Direcciones Futuras
There are several future directions for the research on 3-(4-bromophenyl)-2H-1,4-benzothiazine. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its interactions with molecular targets. Secondly, the potential applications of this compound in medicinal chemistry, pharmacology, and materials science should be further explored. Thirdly, the synthesis of novel benzothiazine derivatives with improved properties should be investigated. Lastly, the toxicity and safety of this compound should be thoroughly evaluated to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-2H-1,4-benzothiazine involves the condensation of 4-bromoaniline and 2-cyanobenzenethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom in 4-bromoaniline with the thiol group in 2-cyanobenzenethiol, followed by cyclization to form the benzothiazine ring. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-2H-1,4-benzothiazine has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, benzothiazine derivatives have been reported to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and analgesic effects. In pharmacology, benzothiazine derivatives have been studied for their interactions with various receptors and enzymes, which could lead to the development of novel drugs. In materials science, benzothiazine derivatives have been investigated for their optical and electronic properties, which could be useful in the development of organic semiconductors and sensors.
Propiedades
Nombre del producto |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
|---|---|
Fórmula molecular |
C14H10BrNS |
Peso molecular |
304.21 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2H-1,4-benzothiazine |
InChI |
InChI=1S/C14H10BrNS/c15-11-7-5-10(6-8-11)13-9-17-14-4-2-1-3-12(14)16-13/h1-8H,9H2 |
Clave InChI |
APQFMGFLOSZLSR-UHFFFAOYSA-N |
SMILES |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
SMILES canónico |
C1C(=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)
![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)

![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![(8E)-4-methyl-8-[2-(3-nitrophenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]chromene-2,7-dione](/img/structure/B304610.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


